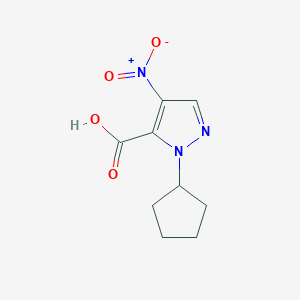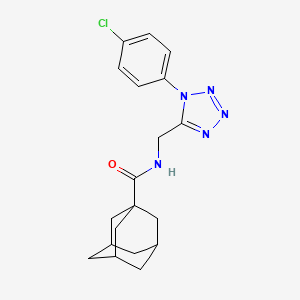![molecular formula C10H8ClN3OS B2806794 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 303987-20-4](/img/structure/B2806794.png)
2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
2-Pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a compound that belongs to a class of organic chemicals known as heterocyclic compounds. These compounds are characterized by rings that contain atoms of at least two different elements as members of their rings. Heterocyclic compounds play a crucial role in the field of medicinal chemistry and have various applications in scientific research due to their diverse biological and chemical properties.
Chemistry and Properties
The chemistry and properties of heterocyclic compounds, including those similar to this compound, have been extensively studied. For instance, Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, summarizing the preparation procedures, properties of free organic compounds, and their complex compounds. This research highlights the importance of these compounds in developing spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, suggesting potential research directions for analogous compounds like this compound (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications
The biological and medicinal applications of heterocyclic compounds are vast. They have been shown to exhibit a range of biological activities, making them significant in drug discovery and pharmaceutical research. Saganuwan (2017) discussed functional chemical groups in heterocycles that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This review indicates the potential of heterocyclic compounds, including those with structures akin to this compound, to be developed into novel CNS drugs, highlighting their significance in genetics, pharmacology, and microbiology (Saganuwan, 2017).
Synthesis and Catalysis
In catalysis, the synthesis of heterocyclic compounds, including pyridine-based ones, is of considerable interest. K. Suresh Kumar Reddy, C. Srinivasakannan, and K. Raghavan (2012) reviewed catalytic vapor phase pyridine synthesis, a method relevant to compounds like this compound. This synthesis approach, using catalysts like HZSM-5, highlights the potential for developing efficient synthetic pathways for heterocyclic compounds with varied applications in pharmaceuticals and materials science (K. Suresh Kumar Reddy, C. Srinivasakannan, & K. Raghavan, 2012).
Properties
IUPAC Name |
(E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-10-13-6-9(16-10)7-15-14-5-8-3-1-2-4-12-8/h1-6H,7H2/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWNBMUILTLHA-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NOCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/no-structure.png)

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)




![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)




